

Fenbutrazate and its Nexus to Substituted Morpholines: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **fenbutrazate**, a psychostimulant compound, and elucidates its intrinsic relationship with the broader class of substituted morpholines. By examining its chemical architecture, synthesis, and pharmacological profile, this document establishes **fenbutrazate** as a significant derivative within the phenylmorpholine series. This guide presents quantitative data on the monoamine transporter activity of structurally related compounds, details relevant experimental protocols, and provides visual representations of key chemical and biological concepts to facilitate a deeper understanding for researchers in pharmacology and medicinal chemistry.

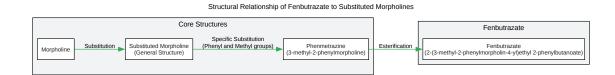
Introduction: The Morpholine Scaffold in CNS-Active Compounds

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Substituted morpholines, particularly phenylmorpholines, have a well-documented history as psychostimulants, with phenmetrazine being a notable example.[2][3] These compounds typically exert their effects by modulating monoamine neurotransmitter systems.[2] **Fenbutrazate** emerges from this chemical lineage, representing a more complex derivative with a distinct pharmacological profile.[4][5]



Chemical and Structural Relationship

Fenbutrazate, with the IUPAC name 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate and chemical formula C23H29NO3, is structurally classified as a member of the morpholine class.[4][6] Its core chemical identity is defined by the presence of a 3-methyl-2-phenylmorpholine moiety. This direct structural linkage positions fenbutrazate as a derivative of phenmetrazine.[5] The key structural modification in fenbutrazate is the esterification of the nitrogen-linked ethanol group with 2-phenylbutanoic acid.[7] This structural feature suggests that fenbutrazate may act as a prodrug, potentially being metabolized to phenmetrazine or a related active metabolite.[5]



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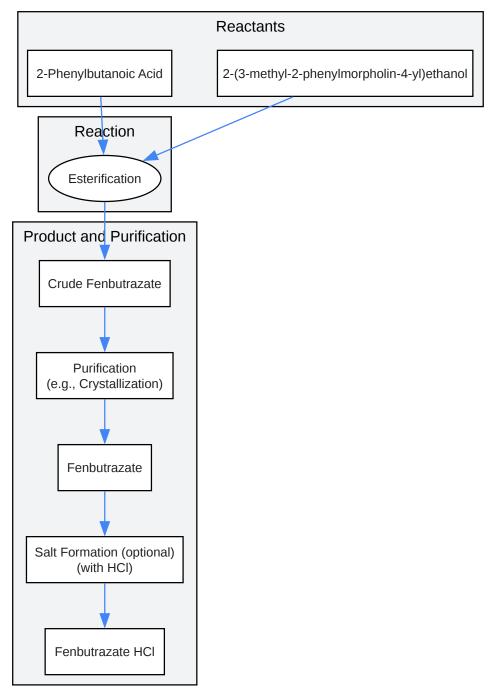
Structural hierarchy of **Fenbutrazate**.

Synthesis of Fenbutrazate

The synthesis of **fenbutrazate** is achieved through the esterification of a substituted morpholine precursor. A plausible synthetic route involves the reaction of 2-phenylbutanoic acid with 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol.[7] The latter intermediate can be synthesized from precursors such as 2-phenyl-3-methylmorpholine (phenmetrazine). The final product can be purified and, if desired, converted to its hydrochloride salt to enhance stability and solubility. [7]



Synthetic Workflow for Fenbutrazate



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A generalized synthetic pathway for **Fenbutrazate**.



Pharmacological Profile Mechanism of Action

Fenbutrazate is classified as a central nervous system stimulant and anorectic agent.[8] Its pharmacological activity is attributed to its interaction with monoamine neurotransmitter systems, with a presumed primary effect on dopamine pathways.[8] As a derivative of phenmetrazine, a known norepinephrine-dopamine releasing agent (NDRA), fenbutrazate is likely to function as a monoamine releasing agent or a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3] The enhanced synaptic concentrations of these neurotransmitters, particularly dopamine in the brain's reward pathways, are responsible for the stimulant and appetite-suppressant effects.[9]

Dopaminergic Signaling Pathway

The psychostimulant effects of **fenbutrazate** and related substituted morpholines are mediated through the dopaminergic signaling pathway. By increasing the extracellular concentration of dopamine, these compounds potentiate the activation of postsynaptic dopamine receptors (e.g., D1 and D2 receptors). This leads to the modulation of downstream signaling cascades, such as the cyclic adenosine monophosphate (cAMP) pathway, ultimately influencing gene expression and neuronal excitability.



Presynaptic Terminal Dopamine Vesicles Release Fenbutrazate Dopamine Inhibition/Reverse Transport Reuptake (blocked) Synaptic Cleft Dopamine Transporter (DAT) Synaptic Dopamine Binding Postsynaptic Terminal Dopamine Receptor (e.g., D1/D2) Activation Downstream Signaling (e.g., cAMP pathway) Neuronal Response

Dopaminergic Signaling Pathway Modulated by Fenbutrazate

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Modulation of dopaminergic signaling by **Fenbutrazate**.



Quantitative Pharmacological Data

While specific quantitative data for **fenbutrazate**'s interaction with monoamine transporters is not readily available in the public domain, the activity of its core structure, phenmetrazine, and its derivatives provides valuable insights. The following table summarizes the in vitro monoamine transporter activity for phenmetrazine and its fluorinated analogs.

Compound	DAT IC50 (μM)	NET IC50 (μM)	SERT IC50 (μM)
Phenmetrazine	~0.07-0.13	~0.029-0.05	>7.7
2- Fluorophenmetrazine (2-FPM)	< 2.5	< 2.5	> 80
3- Fluorophenmetrazine (3-FPM)	< 2.5	< 2.5	> 80
4- Fluorophenmetrazine (4-FPM)	< 2.5	< 2.5	> 80
Data is compiled from multiple sources and assays; direct comparison should be made with caution.[3]			

Experimental Protocols Synthesis of Substituted Phenylmorpholines (General Protocol)

The synthesis of the core 3-methyl-2-phenylmorpholine structure can be achieved through various established methods. A general approach is outlined below, adapted from literature procedures for analogous compounds.[2]



Materials:

- · Appropriately substituted propiophenone
- Bromine
- Dichloromethane (DCM)
- Ethanolamine
- Sodium borohydride
- Methanol
- Hydrochloric acid
- Sodium bicarbonate

Procedure:

- α-Bromination of Propiophenone: A solution of bromine in DCM is added dropwise to a solution of the substituted propiophenone in DCM at 0°C. The reaction is stirred until completion, monitored by TLC.
- Formation of the Amino Alcohol: The crude α -bromo ketone is dissolved in a suitable solvent and reacted with an excess of ethanolamine.
- Reductive Cyclization: The resulting intermediate is reduced with a reducing agent such as sodium borohydride in methanol to yield the substituted phenylmorpholine.
- Purification: The product is purified by column chromatography.
- Salt Formation (Optional): The free base can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Monoamine Transporter Uptake Inhibition Assay (General Protocol)



This protocol describes a general method for assessing the potency of a compound to inhibit monoamine transporter activity using a radioligand uptake assay.[4][10]

Materials:

- HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
- · Cell culture medium and reagents.
- Assay buffer (e.g., Krebs-Henseleit buffer).
- Radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
- Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).
- Test compounds (e.g., fenbutrazate).
- 96-well microplates.
- Scintillation fluid and a scintillation counter.

Procedure:

- Cell Culture and Plating: Culture HEK293 cells expressing the target transporter to approximately 80-90% confluency. Seed the cells into 96-well plates and allow them to adhere overnight.
- Pre-incubation with Inhibitor: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a defined period (e.g., 10-15 minutes) at 37°C.
- Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.

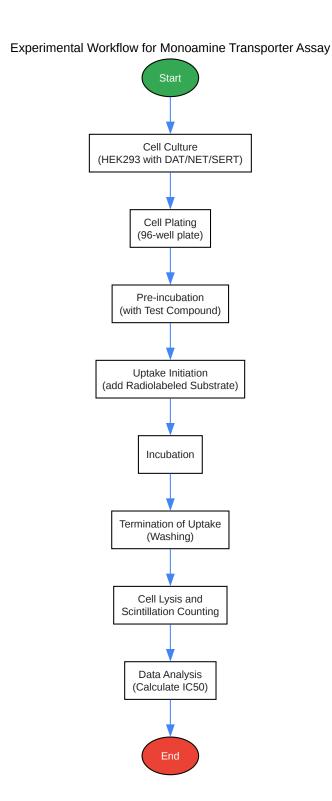






- Incubation: Incubate the plates for a short, defined period (e.g., 1-5 minutes) at room temperature or 37°C.
- Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
- Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysates to scintillation vials. Add scintillation fluid and measure radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value by plotting the percentage of inhibition against the test compound concentration using non-linear regression.





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